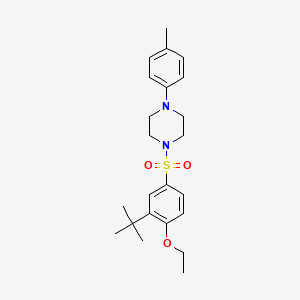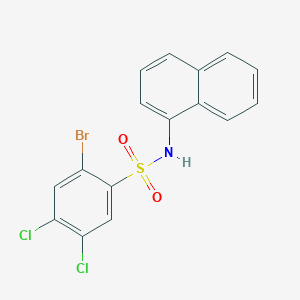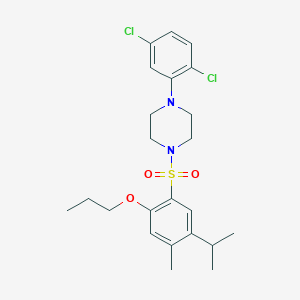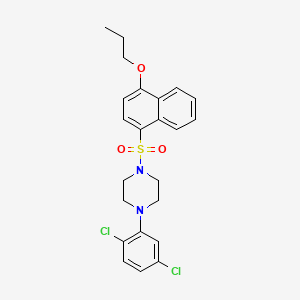
(2,5-Dimethylphenyl) 4-bromo-2,5-dimethoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylphenyl) 4-bromo-2,5-dimethoxybenzenesulfonate is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as Bromo-Dimethoxy-Sulfonate or BDS. BDS is a sulfonate ester that is used in various chemical reactions, including peptide synthesis, and as a coupling agent in the preparation of amides and esters.
Mécanisme D'action
BDS acts as a coupling agent in peptide synthesis by forming a covalent bond between the carboxyl group of one amino acid and the amino group of another amino acid. This reaction is known as peptide bond formation. BDS also acts as a crosslinking reagent by forming covalent bonds between the polymer chains, which results in the formation of a three-dimensional network.
Biochemical and Physiological Effects:
BDS has been found to have antitumor and antimicrobial activity. It has also been shown to inhibit the growth of certain bacteria and fungi. BDS has been found to have no significant effect on the growth of mammalian cells, indicating that it is not toxic to these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BDS in lab experiments is that it is a highly reactive coupling agent and can be used in a wide range of chemical reactions. It is also stable under a wide range of conditions and can be stored for long periods of time. However, one of the limitations of using BDS is that it is relatively expensive compared to other coupling agents.
Orientations Futures
There are several future directions for the use of BDS in scientific research. One potential application is in the preparation of hydrogels for drug delivery. BDS can be used as a crosslinking reagent to prepare hydrogels that can release drugs in a controlled manner. Another potential application is in the synthesis of novel heterocyclic compounds with potential therapeutic applications. BDS can be used as a starting material in the synthesis of these compounds. Finally, BDS can be used in the preparation of new sulfonamides with potential antimicrobial activity.
Méthodes De Synthèse
BDS can be synthesized by reacting 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 2,5-dimethylphenol in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and yields BDS as a white crystalline solid.
Applications De Recherche Scientifique
BDS is widely used in scientific research as a coupling agent in peptide synthesis. It is also used as a crosslinking reagent in the preparation of hydrogels and as a reagent for the synthesis of sulfonamides. BDS has been used in the preparation of various heterocyclic compounds and has been found to have antitumor and antimicrobial activity.
Propriétés
IUPAC Name |
(2,5-dimethylphenyl) 4-bromo-2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO5S/c1-10-5-6-11(2)13(7-10)22-23(18,19)16-9-14(20-3)12(17)8-15(16)21-4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSWYXGJQHTQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)





